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Introduction

(S)-(+)-2-Aminononane, a chiral primary amine, is a molecule of interest in various fields of
chemical and pharmaceutical research. Its structure, featuring a nine-carbon chain with an
amino group at the second position, imparts specific physicochemical and biological properties.
This guide provides a comprehensive overview of the available technical information on (S)-
(+)-2-Aminononane, including its properties, synthesis, analytical characterization, and
biological activities, with a focus on data relevant to research and development.

Physicochemical Properties

The fundamental physicochemical properties of (S)-(+)-2-Aminononane are summarized in the
table below. These properties are crucial for its handling, formulation, and application in
experimental settings.
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Property Value Reference
Molecular Formula CoH21N [1]
Molecular Weight 143.27 g/mol [1]
Appearance Liquid

Density 0.782 g/cm? [1]

Boiling Point 73 °C at 19 mmHg [1]

Not explicitly available for (S)-
(+)-2-Aminononane. For the
) ) related compound 1-
Melting Point ) ) [2]
Aminononane, the melting
point is -1 °C, which can be

used as an estimate.

Qualitative data suggests it is

likely soluble in organic

Solubility ) )
solvents and slightly soluble in
water.[3][4][5]

Flash Point 71°C [1]

CAS Number 13205-58-8 [1]

Synthesis and Experimental Protocols

While a specific, detailed protocol for the synthesis of (S)-(+)-2-Aminononane is not readily
available in the searched literature, general methods for the synthesis of chiral primary amines
can be adapted. A common approach involves the reductive amination of a corresponding
ketone, in this case, 2-nonanone, followed by chiral resolution.

General Synthetic Approach: Reductive Amination and
Chiral Resolution

A plausible synthetic route for (S)-(+)-2-Aminononane is the reductive amination of 2-nonanone
to form racemic 2-aminononane, followed by resolution of the enantiomers.
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Caption: General synthetic pathway for (S)-(+)-2-Aminononane.

Experimental Workflow for Chiral Resolution

The resolution of a racemic amine mixture is a critical step to obtain the desired enantiomer.
This typically involves the formation of diastereomeric salts with a chiral acid, followed by

separation and liberation of the free amine.
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Caption: Workflow for the chiral resolution of 2-aminononane.

Analytical Characterization

Detailed spectroscopic data for (S)-(+)-2-Aminononane is not available in the searched
literature. However, the expected spectral characteristics for a primary amine of this structure

can be inferred from general principles of spectroscopy.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The proton NMR spectrum is expected to show signals corresponding to the
different types of protons in the molecule. The protons on the carbon adjacent to the amino
group (C2) would be deshielded and appear at a lower field. The N-H protons of the primary
amine would likely appear as a broad singlet, and its chemical shift would be dependent on
the solvent and concentration.

e 13C NMR: The carbon NMR spectrum would display distinct signals for each of the nine
carbon atoms in the nonane chain. The carbon atom bonded to the nitrogen (C2) would be
shifted downfield compared to the other aliphatic carbons due to the electron-withdrawing
effect of the amino group.

Infrared (IR) Spectroscopy

The IR spectrum of a primary amine is characterized by specific stretching and bending
vibrations of the N-H bonds. For (S)-(+)-2-Aminononane, one would expect:

N-H Stretching: Two bands in the region of 3300-3500 cm~1, corresponding to the symmetric
and asymmetric stretching of the primary amine group.

N-H Bending: A scissoring vibration around 1590-1650 cm~1.

C-N Stretching: A band in the range of 1000-1250 cm~1.

C-H Stretching and Bending: Absorptions characteristic of the aliphatic nonane chain.

Mass Spectrometry (MS)

The mass spectrum of 2-aminononane would show a molecular ion peak (M+) at m/z 143. The
fragmentation pattern would likely involve the loss of alkyl fragments from the carbon chain. A
prominent fragmentation pathway for primary amines is the alpha-cleavage, which would result
in the formation of a stable iminium ion.

Biological Activity and Mechanism of Action

While specific studies on the biological activity of (S)-(+)-2-Aminononane are limited, the
broader class of long-chain alkylamines is known to possess antimicrobial properties.
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Antimicrobial Activity

Long-chain primary amines are known to be effective against a range of microorganisms. Their
activity is attributed to their amphipathic nature, which allows them to interact with and disrupt
microbial cell membranes.[6]

Mechanism of Action: Membrane Disruption

The primary mechanism of antimicrobial action for long-chain amines is the disruption of the
bacterial cell membrane.[6][7] This process can be visualized as a multi-step interaction:
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Caption: Proposed mechanism of bacterial membrane disruption.

This disruption leads to increased membrane permeability, leakage of essential intracellular
components, and ultimately, cell death.[7] The positively charged amino group interacts with
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the negatively charged components of the bacterial membrane, while the hydrophobic nonane
tail inserts into the lipid bilayer, causing disorganization.[7]

Conclusion

(S)-(+)-2-Aminononane is a chiral amine with potential applications stemming from the known
antimicrobial properties of long-chain alkylamines. While detailed experimental data for this
specific enantiomer is sparse in the public domain, this guide provides a foundational
understanding based on its chemical structure and the properties of related compounds.
Further research is warranted to fully elucidate its synthesis, spectroscopic profile, and specific
biological activities and mechanisms of action. This information will be critical for its potential
development in pharmaceutical and other scientific applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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